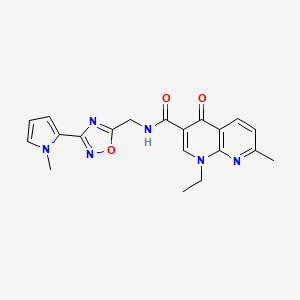![molecular formula C24H30ClN3O5S B2532615 3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1219171-95-5](/img/structure/B2532615.png)
3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic molecule that incorporates a benzamide structure with a thiazole ring and trimethoxy groups. The presence of the thiazole ring is significant as thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trimethoxy groups are of interest due to their contribution to the pharmacological profile of benzamides, as seen in the tranquillizing and analgesic effects of related compounds .
Synthesis Analysis
The synthesis of related 3,4,5-trimethoxybenzamides typically involves the formation of amides from 3,4,5-trimethoxybenzoic acid with heterocyclic bases . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach could be used, possibly involving the reaction of 3,4,5-trimethoxybenzoic acid with a suitable heterocyclic amine containing a 4-methylbenzo[d]thiazol-2-yl moiety and a morpholinoethyl group to form the final benzamide compound.
Molecular Structure Analysis
The molecular structure of this compound would feature a central benzamide moiety substituted with a morpholinoethyl group and a 4-methylbenzo[d]thiazol-2-yl group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is known to contribute to the antimicrobial activity of its derivatives . The trimethoxy groups attached to the benzene ring are likely to influence the molecule's electronic properties and could affect its biological activity .
Chemical Reactions Analysis
While the specific chemical reactions of 3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride are not described in the provided papers, it can be anticipated that the compound would undergo reactions typical of benzamides and thiazoles. For instance, the amide group might be involved in hydrolysis under certain conditions, and the thiazole ring could participate in electrophilic substitution reactions, especially if activated by the electron-donating trimethoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The trimethoxy groups would increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes . The thiazole ring could contribute to the compound's stability and its interaction with biological targets, as thiazole derivatives often exhibit good antimicrobial activity, particularly when substituted with electron-donating groups . The presence of the morpholino group might also affect the molecule's solubility and pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Applications
Compounds with complex structures, including those similar to the specified chemical, often have a range of applications in scientific research, particularly in the fields of medicinal chemistry, environmental science, and analytical chemistry. These applications can range from serving as reagents in synthetic chemistry to acting as key components in pharmacological studies.
Medicinal Chemistry
In medicinal chemistry, heterocyclic compounds such as benzimidazoles, imidazoles, and thiazoles are extensively studied for their biological activities. These compounds are found in a variety of drugs and exhibit a wide range of pharmacological effects, including antitumor, antiviral, and antibacterial properties. For example, imidazole derivatives have been reviewed for their antitumor activities, highlighting the potential of such compounds in developing new anticancer drugs (M. Iradyan et al., 2009). Similarly, synthetic utilities of o-phenylenediamines, which are used to synthesize benzimidazoles, quinoxalines, and benzo[1,5]diazepines, indicate the importance of heterocyclic compounds in synthesizing new therapeutic agents (M. Ibrahim, 2011).
Environmental Science
In environmental science, the study of the occurrence, fate, and behavior of chemical compounds, including parabens and similar preservatives in aquatic environments, is crucial. These studies help in understanding the environmental impact of various chemical compounds and their degradation products. For instance, the review on the occurrence and fate of parabens in aquatic environments provides valuable information on the environmental persistence and effects of these widely used preservatives (Camille Haman et al., 2015).
Analytical Chemistry
In analytical chemistry, the development of methods for determining the antioxidant activity of compounds is of significant interest. Techniques such as the ABTS/PP decolorization assay offer insights into the antioxidant capacity of various substances, including complex organic compounds (I. Ilyasov et al., 2020). These methods are critical in evaluating the potential health benefits and risks associated with the use of various chemical compounds.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S.ClH/c1-16-6-5-7-20-21(16)25-24(33-20)27(9-8-26-10-12-32-13-11-26)23(28)17-14-18(29-2)22(31-4)19(15-17)30-3;/h5-7,14-15H,8-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKLBWHQSLAXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)
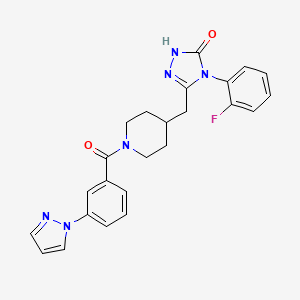

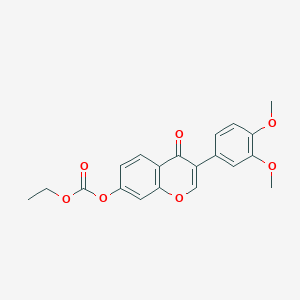

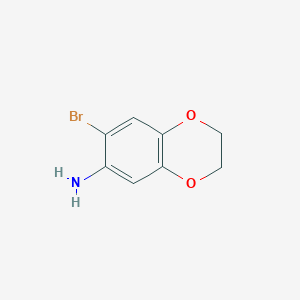
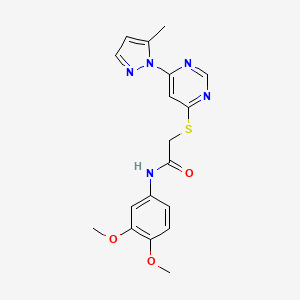

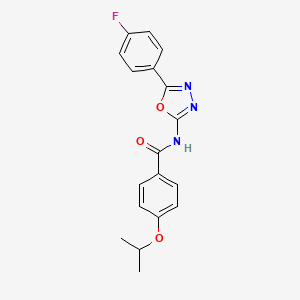
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
